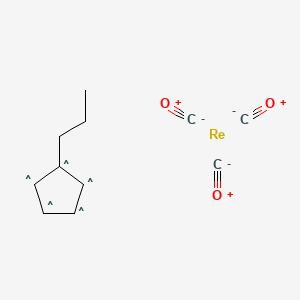

I-Propylcyclopentadienylrhenium tricarbonyl

Descripción

Propiedades

InChI |

InChI=1S/C8H11.3CO.Re/c1-2-5-8-6-3-4-7-8;3*1-2;/h3-4,6-7H,2,5H2,1H3;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZICBCPZFLISMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[C]1[CH][CH][CH][CH]1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11O3Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Reaction of Rhenium Decacarbonyl with Propylcyclopentadiene

The most widely reported method involves the reaction of rhenium decacarbonyl (Re₂(CO)₁₀) with i-propylcyclopentadiene (C₈H₁₁) under thermal conditions. The protocol follows:

-

Reaction Setup :

-

Mechanistic Insights :

-

Yield Optimization :

Table 1: Comparative Yields for Cp-Substituted Rhenium Tricarbonyl Complexes

| Cp Ligand | Reaction Time (h) | Yield (%) |

|---|---|---|

| i-Propylcyclopentadienyl | 18 | 92 |

| Tetramethylcyclopentadienyl | 14 | 98 |

| Phenylcyclopentadienyl | 24 | 86 |

Salt Metathesis Using Rhenium Bromocarbonyl Precursors

For sterically demanding Cp ligands, an alternative route employs ReBr(CO)₅ and lithiated cyclopentadienes:

-

Procedure :

-

Advantages :

-

Limitations :

Purification and Characterization

Chromatographic Purification

Spectroscopic Fingerprints

Table 2: Key Analytical Data for I-Propylcyclopentadienylrhenium Tricarbonyl

| Technique | Data |

|---|---|

| IR (νCO, cm⁻¹) | 2024 (s), 1935 (vs), 1908 (vs) |

| ¹H NMR (CDCl₃) | δ 5.12–5.08 (m, 2H, Cp), 4.95–4.91 (m, 2H, Cp), 2.75 (sept, J=6.7 Hz, 1H, CH), 1.25 (d, J=6.7 Hz, 6H, CH₃) |

| MS (EI+) | m/z 377 [M]⁺ |

-

X-ray Crystallography : Confirms η⁵-coordination of the Cp ring and linear CO ligands. Bond lengths: Re–C(Cp) = 2.20–2.25 Å; Re–C(CO) = 1.90–1.93 Å.

Applications in Advanced Material Synthesis

While beyond preparation scope, notable uses include:

Análisis De Reacciones Químicas

Types of Reactions

I-Propylcyclopentadienylrhenium tricarbonyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state rhenium complexes.

Reduction: It can be reduced to form lower oxidation state rhenium complexes.

Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield rhenium(V) complexes, while substitution reactions can produce a variety of rhenium complexes with different ligands .

Aplicaciones Científicas De Investigación

I-Propylcyclopentadienylrhenium tricarbonyl has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation and hydroformylation.

Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to interact with biological molecules and inhibit cancer cell growth.

Material Science: It is used in the development of new materials with unique electronic and photophysical properties.

Mecanismo De Acción

The mechanism of action of I-Propylcyclopentadienylrhenium tricarbonyl involves its interaction with molecular targets, such as proteins and DNA. The compound can form coordination complexes with these targets, leading to changes in their structure and function. In the case of its anticancer activity, the compound can induce apoptosis (programmed cell death) in cancer cells by disrupting their cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to I-Propylcyclopentadienylrhenium tricarbonyl include:

- Methylcyclopentadienylrhenium tricarbonyl

- Ethylcyclopentadienylrhenium tricarbonyl

- Cyclopentadienylrhenium tricarbonyl

Uniqueness

I-Propylcyclopentadienylrhenium tricarbonyl is unique due to the presence of the isopropyl group, which can influence its reactivity and stability compared to other cyclopentadienylrhenium tricarbonyl complexes. This structural variation can lead to different chemical and biological properties, making it a valuable compound for research and industrial applications .

Actividad Biológica

I-Propylcyclopentadienylrhenium tricarbonyl (I-PrCpRe(CO)₃) is a rhenium-based organometallic compound that has garnered attention for its potential biological activity, particularly in the field of cancer research. Rhenium complexes have shown promise as anticancer agents due to their unique structural properties and mechanisms of action. This article reviews the biological activity of I-PrCpRe(CO)₃, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

I-Propylcyclopentadienylrhenium tricarbonyl is characterized by its tricarbonyl group coordinated to a cyclopentadienyl ligand. The general formula can be represented as:

This structure allows for unique interactions with biological molecules, influencing its reactivity and biological effects.

Cytotoxic Activity

Recent studies have investigated the cytotoxic effects of I-PrCpRe(CO)₃ on various cancer cell lines. The compound's efficacy is often measured using the MTT assay, which assesses cell viability based on mitochondrial activity.

Table 1: Cytotoxicity of I-PrCpRe(CO)₃ in Different Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.9 | Induces apoptosis via ROS generation |

| PC3 (Prostate) | 32.1 | DNA intercalation and mitochondrial damage |

| HeLa (Cervical) | 36.0 | Caspase-dependent apoptosis |

The results indicate that I-PrCpRe(CO)₃ exhibits significant cytotoxicity against MCF-7 and PC3 cell lines, with IC₅₀ values indicating effective concentrations for inducing cell death. The mechanism primarily involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

The biological activity of I-PrCpRe(CO)₃ can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound promotes ROS production, which disrupts cellular homeostasis and induces apoptosis.

- DNA Intercalation : Studies suggest that rhenium complexes can intercalate into DNA, leading to replication errors and cell cycle arrest.

- Mitochondrial Dysfunction : The compound affects mitochondrial respiration, contributing to ATP depletion and triggering apoptotic pathways.

Case Studies

Several case studies have highlighted the effectiveness of rhenium complexes, including I-PrCpRe(CO)₃, in preclinical models.

Case Study 1: Antitumor Activity in Xenograft Models

In a study involving xenograft models of colorectal carcinoma, I-PrCpRe(CO)₃ was administered at varying doses. The results demonstrated a significant reduction in tumor mass compared to control groups, with the compound exhibiting an anticancer potency greater than traditional chemotherapeutic agents at lower concentrations.

Case Study 2: In Vivo Toxicity Assessment

The in vivo toxicity of I-PrCpRe(CO)₃ was evaluated using zebrafish models. The findings indicated that while the compound was effective against cancer cells, it exhibited minimal toxicity to normal tissues, suggesting a favorable therapeutic index.

Q & A

Q. What strategies exist for tuning the electrochemical properties of i-propylcyclopentadienylrhenium tricarbonyl?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., CH₂Cl₂) identifies redox potentials. Substituent effects (e.g., electron-withdrawing groups on the cyclopentadienyl ring) can shift Re-centered redox couples. Comparative studies with [(CH₃)₅C₅]Re(CO)₃ (FW: 405.46) highlight substituent impacts on electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.